![molecular formula C11H13N3 B1444237 5-ethyl-1-phenyl-1H-pyrazol-4-amine CAS No. 1521280-31-8](/img/structure/B1444237.png)
5-ethyl-1-phenyl-1H-pyrazol-4-amine
Overview
Description
5-Ethyl-1-phenyl-1H-pyrazol-4-amine is a chemical compound with the CAS Number: 1521280-31-8 . It has a molecular weight of 187.24 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-ethyl-1-phenyl-1H-pyrazol-4-amine is 1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Ethyl-1-phenyl-1H-pyrazol-4-amine is a powder that is stored at room temperature .Scientific Research Applications
Medicinal Chemistry
5-ethyl-1-phenyl-1H-pyrazol-4-amine: is a valuable compound in medicinal chemistry due to its structural similarity to pyrazole, which is a core structure in many pharmacologically active compounds . Pyrazole derivatives have been explored for their therapeutic potential and are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects . This compound can serve as a precursor in the synthesis of more complex molecules that may act as potential drug candidates.
Agriculture
In the agricultural sector, pyrazole derivatives, like 5-ethyl-1-phenyl-1H-pyrazol-4-amine , are utilized for their herbicidal properties . They can be incorporated into formulations that help control the growth of weeds and other unwanted vegetation, thereby improving crop yield and quality.
Material Science
The compound’s role in material science is linked to the synthesis of novel organic compounds that can be used in the development of new materials . These materials might possess unique properties such as enhanced durability or thermal stability, making them suitable for various industrial applications.
Chemical Synthesis
5-ethyl-1-phenyl-1H-pyrazol-4-amine: is a versatile intermediate in chemical synthesis. It can be used to create a variety of pyrazole derivatives through reactions with different reagents, leading to compounds with potential applications in pharmaceuticals and agrochemicals .
Pharmacology
In pharmacology, this compound’s derivatives are studied for their interactions with biological systems. They may be used to modulate enzyme activity, receptor binding, or to inhibit specific biochemical pathways involved in disease processes .
Biochemistry
In biochemistry, 5-ethyl-1-phenyl-1H-pyrazol-4-amine and its derivatives can be used to study enzyme-substrate interactions, as well as to understand the structure-activity relationships of biochemical compounds . This can lead to the discovery of new biochemical pathways and mechanisms.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-ethyl-1-phenylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEDMRSFBJDDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-phenyl-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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